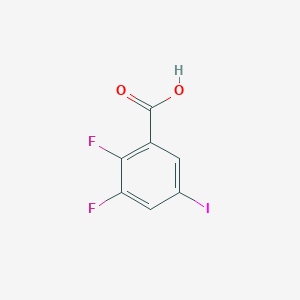

2,3-Difluoro-5-iodobenzoic acid

Overview

Description

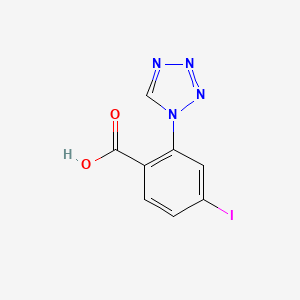

2,3-Difluoro-5-iodobenzoic acid is a chemical compound with the molecular formula C7H3F2IO2 . It has a molecular weight of 284 . It is used as a precursor molecule to generate ETD reagents via ESI followed by CID .

Synthesis Analysis

The synthesis of 2,3-Difluoro-5-iodobenzoic acid involves several steps. One method involves the use of N-iodosuccinimide and trifluoromethanesulfonic acid at 0 - 20℃ for 3 hours . Another method involves a multi-step reaction with LDA, I2, lithium 2,2,6,6-tetramethylpiperidine, and iPrMgCl .Molecular Structure Analysis

The InChI code for 2,3-Difluoro-5-iodobenzoic acid is 1S/C7H3F2IO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2H,(H,11,12) . This indicates the presence of iodine, fluorine, and carboxylic acid functional groups in the molecule.Chemical Reactions Analysis

2,3-Difluoro-5-iodobenzoic acid can be used as a starting material in the synthesis of various other compounds . For example, it can be used in the preparation of 1-N-ethyl 6-iodoquinolonic acid and 1-N-cyclopropyl 6-iodoquinolonic acid .Scientific Research Applications

Synthesis of Related Compounds

Research has shown applications of compounds related to 2,3-Difluoro-5-iodobenzoic acid in various synthetic processes. For instance, Thierry Rausis and M. Schlosser (2002) explored the basicity gradient-driven migration of iodine, demonstrating the flexibility of iodine positioning in fluoroarene compounds, including 2,3-difluoro-4-iodobenzoic acid (Rausis & Schlosser, 2002). This research highlights the potential for creating a variety of iodine-substituted benzoic acids, which can be crucial for pharmaceutical and material science applications.

Applications in Microflow Processes

Q. Deng et al. (2015) reported the synthesis of 2,4,5-trifluorobenzoic acid using microflow processes, underscoring the potential of using similar methodologies for synthesizing related compounds like 2,3-Difluoro-5-iodobenzoic acid. This technique offers a highly efficient, scalable, and environmentally friendly approach to chemical synthesis, relevant for pharmaceutical and industrial applications (Deng et al., 2015).

Hypervalent Iodine Chemistry

Research on hypervalent iodine chemistry, such as the work by A. Yoshimura et al. (2016), has implications for the synthesis and application of 2,3-Difluoro-5-iodobenzoic acid. Hypervalent iodine compounds are used in various organic transformations, suggesting potential uses for 2,3-Difluoro-5-iodobenzoic acid in similar reactions (Yoshimura et al., 2016).

Cross-Coupling Reactions

F. Homsi et al. (2000) investigated the palladium-catalyzed cross-coupling reactions of aryl(fluoro)silanes with 4-iodobenzoic acid, releasing various biaryl carboxylic acids. Such cross-coupling reactions are essential in the synthesis of complex organic molecules, indicating possible roles for 2,3-Difluoro-5-iodobenzoic acid in synthesizing diverse biaryl structures (Homsi et al., 2000).

Oxidation Reactions

Another study by A. Yoshimura and V. Zhdankin (2016) on the use of benziodoxole triflate for the oxidation of sulfides showcases the broader field of oxidative chemistry where 2,3-Difluoro-5-iodobenzoic acid might find application. This study emphasizes the role of iodine compounds in facilitating selective oxidation reactions, relevant in both synthetic and industrial chemistry (Yoshimura & Zhdankin, 2016).

Mechanism of Action

Target of Action

It’s known that this compound is a key intermediate in the synthesis of certain pharmaceuticals .

Mode of Action

The exact mode of action of 2,3-Difluoro-5-iodobenzoic acid is not well-documented. As an intermediate in drug synthesis, its role may vary depending on the final compound it contributes to. More research is needed to elucidate its specific interactions with biological targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that storage conditions can affect the stability of the compound .

properties

IUPAC Name |

2,3-difluoro-5-iodobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2IO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMKVHQOVPZBEQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-5-iodobenzoic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B2757251.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2757255.png)

![N-[2-oxo-2-[(2Z)-2-(pyridin-2-ylmethylidene)hydrazinyl]ethyl]adamantane-1-carboxamide](/img/structure/B2757261.png)

![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2757270.png)